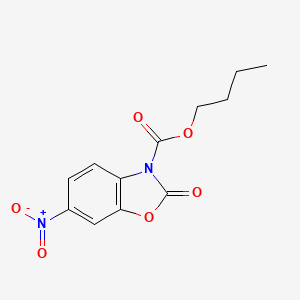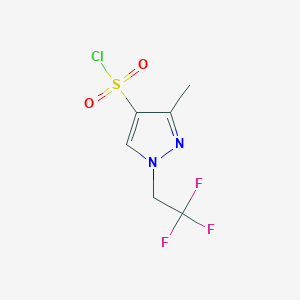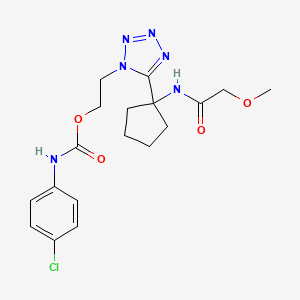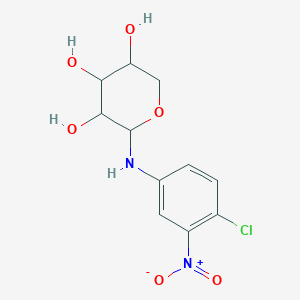![molecular formula C27H20Br2N2 B11710603 4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} is a complex organic compound characterized by its unique structure, which includes two bromophenyl groups connected by a methylene bridge and linked to aniline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} typically involves the condensation reaction between 4-bromoaniline and formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. The process can be summarized as follows:
Starting Materials: 4-bromoaniline and formaldehyde.
Reaction Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide.
Procedure: The reactants are mixed and heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4’-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
4,4’-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable structures.
作用机制
The mechanism of action of 4,4’-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} involves its interaction with specific molecular targets. The compound’s imine groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromine atoms may enhance the compound’s ability to interact with biological membranes, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 4,4’-Methylenebis{N-[(E)-(2-methylphenyl)methylene]aniline}
- 4,4’-Methylenebis{N-[(3-methyl-2-thienyl)methylene]aniline}
- 4,4’-Methylenebis{N-[2-(benzyloxy)benzylidene]aniline}
Uniqueness
4,4’-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interaction with other molecules
属性
分子式 |
C27H20Br2N2 |
|---|---|
分子量 |
532.3 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-[4-[[4-[(4-bromophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H20Br2N2/c28-24-9-1-22(2-10-24)18-30-26-13-5-20(6-14-26)17-21-7-15-27(16-8-21)31-19-23-3-11-25(29)12-4-23/h1-16,18-19H,17H2 |
InChI 键 |
UTWLUMAKOMJQBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)N=CC4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)
![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)


![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710572.png)

![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)

![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)



